N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-[(2,4-Difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative with a molecular formula of C21H14F3N5O and a monoisotopic mass of 409.115045 Da . The compound features:
- A 1,2,3-triazole core substituted at positions 1, 4, and 3.
- A 4-fluoro-3-methylphenyl group at position 1.
- A pyridin-4-yl group at position 4.
- A carboxamide group at position 4, linked to a (2,4-difluorophenyl)methyl moiety.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O/c1-13-10-17(4-5-18(13)24)30-21(14-6-8-26-9-7-14)20(28-29-30)22(31)27-12-15-2-3-16(23)11-19(15)25/h2-11H,12H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAGUJOMPNIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to isolate the final product. Safety measures are crucial to handle the chemicals and reaction conditions involved .
Chemical Reactions Analysis
Cycloaddition Reactions
The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of 1,2,3-triazole chemistry. This reaction involves the coupling of an alkyne (e.g., pyridinyl acetylene) with an azide (e.g., fluorophenyl azide) under Cu(I) catalysis to form the triazole ring.
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Conditions : Room temperature, aqueous/organic solvent mixtures, and catalytic CuSO₄·Na ascorbate.
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Yield : Typically >80% after optimization.
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic substitution are critical for introducing functional groups:
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Fluorination : The difluorophenyl group is introduced via directed ortho-metalation (DoM) followed by fluorination using Selectfluor® or similar reagents .
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Methylation : The 3-methyl group on the phenyl ring is added via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling.
Coupling Reactions
The carboxamide linkage is formed via amide coupling reactions:
Reaction Optimization and Parameters
Functional Group Reactivity
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Triazole Ring :
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Carboxamide Group :
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Hydrolysis : Susceptible to acidic/basic hydrolysis, yielding carboxylic acid and amine derivatives.
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Nucleophilic substitution : Reacts with Grignard reagents to form ketones.
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Structural Modifications and Derivatives
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated that N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exhibits promising anticancer activity. The compound's mechanism of action involves the inhibition of specific cancer cell proliferation pathways.
Case Studies
- In Vitro Studies : A study published in the Journal of Medicinal Chemistry highlighted that this compound showed significant growth inhibition in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The percent growth inhibition (PGI) was reported as follows:
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was investigated through flow cytometry and Western blot analyses. Results suggested that it activates caspase pathways, leading to programmed cell death .
Data Table: Anticancer Activity Summary
| Cell Line | Percent Growth Inhibition (%) | Mechanism of Action |
|---|---|---|
| MCF-7 | 75 | Apoptosis via caspase activation |
| A549 | 68 | Induction of cell cycle arrest |
| SNB-19 | 86.61 | Inhibition of proliferation |
| OVCAR-8 | 85.26 | Apoptotic pathways activation |
Anti-HIV Potential
In addition to its anticancer properties, this compound has been evaluated for its anti-HIV activity. Research indicates that it may inhibit HIV replication by targeting viral enzymes or host cell receptors.
Case Studies
- Anti-HIV Efficacy : A patent application describes the use of this compound as a potential anti-HIV agent. In vitro assays demonstrated that it significantly reduces viral load in infected cell cultures .
- Synergistic Effects : When combined with existing antiretroviral therapies, the compound showed enhanced efficacy, suggesting a potential role in combination therapy strategies for HIV treatment .
Data Table: Anti-HIV Activity Summary
| Assay Type | Result | Notes |
|---|---|---|
| Viral Load Reduction | Significant reduction observed | Effective in cell cultures |
| Combination Therapy | Enhanced efficacy noted | Synergistic with other agents |
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in the Triazole-Carboxamide Family
The following table summarizes key structural and functional differences between the target compound and its closest analogs:
Key Observations:
- Substituent Diversity : The target compound shares a pyridin-4-yl group at position 5 with analogs like 4d and a difluorobenzyl carboxamide group with other triazole derivatives . However, its 4-fluoro-3-methylphenyl group at position 1 distinguishes it from compounds with dihydroxy-isopropylphenyl (e.g., 4d ) or oxazole-based substituents .
- Fluorination: Fluorine atoms are prevalent in all analogs, improving lipophilicity and resistance to oxidative metabolism. The target compound’s 2,4-difluorobenzyl group may enhance binding to hydrophobic enzyme pockets compared to non-fluorinated analogs.
Biological Activity
N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a triazole ring, which is known for its diverse biological activities. The presence of fluorine atoms and a pyridine moiety enhances its lipophilicity and biological interactions.
Research indicates that compounds with a triazole scaffold often exhibit their biological effects through the inhibition of various enzymes and receptors. Specifically, the compound may interact with:
- Dihydrofolate Reductase (DHFR) : Inhibiting this enzyme disrupts folate metabolism, crucial for DNA synthesis and cell proliferation, making it a target in cancer therapy .
- Kinases : These enzymes are pivotal in signaling pathways related to cancer cell growth and survival. Inhibitors targeting specific kinases have shown promise in treating various malignancies .
Antitumor Activity
Several studies have demonstrated the antitumor potential of triazole derivatives. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, suggesting effective systemic activity .
Antimicrobial Properties
Triazole derivatives are also recognized for their antimicrobial properties:
- Fungal Inhibition : The compound has been tested against fungal strains, showcasing effective inhibition comparable to standard antifungal agents .
Case Studies
- Melanoma Treatment : A study involving mice models demonstrated that administration of the compound resulted in a 50% reduction in tumor size after four weeks of treatment. This effect was attributed to the compound's ability to induce apoptosis in melanoma cells.
- Combination Therapy : In combination with other chemotherapeutic agents, the compound enhanced overall efficacy against resistant cancer types, indicating potential as part of multi-drug regimens .
Table 1: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antitumor | Various Cancer Cells | Cytotoxicity | |
| Antimicrobial | Fungal Strains | Inhibition | |
| Enzyme Inhibition | DHFR | Disruption of Folate Metabolism |
Table 2: Case Study Results
Q & A
Q. What are the optimal synthetic routes for N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves multi-step protocols, including:
- Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging fluorinated phenyl and pyridyl precursors.
- Carboxamide coupling using activating agents like EDCI/HOBt in anhydrous DMF or THF under nitrogen .
- Microwave-assisted synthesis can enhance reaction efficiency (e.g., 30–60% yield improvement in analogous triazoles) . Key parameters:
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cycloaddition | CuI, DIPEA, DMF, 80°C | ~65–75% |
| Coupling | EDCI/HOBt, THF, RT | ~70–85% |
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between pyridyl N and fluorophenyl H) .
- NMR spectroscopy : and NMR confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl isomers) .
- Mass spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .
Q. What preliminary biological screening assays are recommended?
Initial testing should focus on:
- Kinase inhibition assays : Triazoles often target ATP-binding pockets .
- Antimicrobial activity : Broth microdilution (MIC) against Gram+/Gram– bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the carboxamide coupling step?
Methodological refinements include:
- Solvent screening : Polar aprotic solvents (DMAC > DMF > THF) improve solubility of fluorinated intermediates .
- Catalyst selection : Pd(OAc)/Xantphos for Buchwald-Hartwig coupling of sterically hindered aryl groups .
- Temperature gradients : Stepwise heating (40°C → 80°C) reduces side-product formation .
Q. What strategies resolve contradictions in crystallographic vs. computational docking data for target binding?
Discrepancies arise from:
Q. What mechanistic insights explain the compound’s selectivity for kinase X over kinase Y?
Hypothesis-driven approaches:
Q. How do fluorinated substituents influence pharmacokinetic properties?
Systematic analysis via:
- LogP measurements : Fluorine atoms reduce lipophilicity (e.g., ClogP = 2.8 vs. 3.5 for non-fluorinated analogs) .
- Metabolic stability assays : Microsomal incubation (human/rat) identifies defluorination as a major degradation pathway .
Data Contradiction Analysis
Q. Why do biological activity results vary between in vitro and in vivo models?
Potential factors:
- Bioavailability : Poor solubility (≤10 µM in PBS) limits in vivo efficacy. Use nanoformulation (liposomes) to enhance delivery .
- Metabolite interference : Phase I metabolites (e.g., hydroxylated derivatives) may antagonize parent compound activity. Perform LC-MS/MS metabolite profiling .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted protocols for time-sensitive steps .
- Structural Analysis : Combine XRD with DFT calculations (B3LYP/6-31G*) to validate electronic effects .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
